Pirenzepine - 28797-61-7

Pirenzepine

Catalog Number: EVT-291929
CAS Number: 28797-61-7
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pirenzepine is a synthetic tricyclic compound belonging to the benzodiazepine class. It functions as a selective antagonist of the muscarinic acetylcholine receptor subtype M1. [] Due to this selectivity, pirenzepine serves as a valuable tool in pharmacological research for investigating the role of M1 receptors in various physiological processes. [] Pirenzepine is not naturally occurring; it is synthesized in laboratories. []

Future Directions
  • Investigating its potential in treating neurodegenerative diseases: Given the role of M1 receptors in cognitive function, exploring Pirenzepine's potential for managing diseases like Alzheimer's disease holds promise. []
  • Developing more potent and selective M1 antagonists: Designing novel Pirenzepine analogs with enhanced potency and selectivity for M1 receptors could lead to improved therapeutic agents. []
  • Understanding its long-term effects: Further research is needed to fully comprehend the long-term consequences of Pirenzepine administration on various physiological systems. []

Atropine

Relevance: Atropine is frequently used as a comparator to pirenzepine in studies investigating the selectivity of pirenzepine for the M1 muscarinic receptor subtype. Atropine is considered a non-selective muscarinic antagonist, whereas pirenzepine exhibits some degree of selectivity for the M1 subtype. [, , , , , , , , , , , , , ]

Carbachol

Relevance: Carbachol is commonly used in research to stimulate muscarinic receptors, allowing for the evaluation of pirenzepine's antagonist effects on various muscarinic receptor-mediated responses. [, , , , , , , ]

Cimetidine

Relevance: Cimetidine is often investigated alongside pirenzepine in the context of treating peptic ulcers. Research has explored whether the combination of these drugs, acting through different mechanisms, might provide enhanced therapeutic benefits compared to either drug alone. [, , ]

Famotidine

Relevance: Similar to cimetidine, famotidine has been studied in combination with pirenzepine to investigate potential synergistic effects in reducing gastric acidity and volume, particularly in a pre-operative setting. [, ]

AF-DX 116

Relevance: AF-DX 116 serves as an important comparator to pirenzepine in studies aiming to characterize and differentiate muscarinic receptor subtypes. It highlights the different pharmacological profiles and potential therapeutic applications of M1- versus M2-selective antagonists. [, , , , , ]

Telenzepine

Relevance: Telenzepine serves as a key structural analog of pirenzepine. Research often compares the pharmacological profiles of these two compounds, particularly focusing on their potency and selectivity for the M1 muscarinic receptor subtype in the context of gastric acid secretion. [, ]

4-DAMP

Relevance: 4-DAMP is used in conjunction with pirenzepine and other antagonists to characterize the muscarinic receptor subtypes present in various tissues, helping to elucidate the specific receptor subtypes involved in different physiological processes. []

pFHHSiD

Relevance: Similar to 4-DAMP, pFHHSiD is employed in research to differentiate between muscarinic receptor subtypes, helping to pinpoint the roles of specific subtypes in various tissues and physiological functions. This is particularly important when studying the effects of pirenzepine, which displays some selectivity towards the M1 subtype. []

McN-A-343

Relevance: McN-A-343 is often used in conjunction with pirenzepine to further probe the pharmacological properties of M1 receptors. By observing how pirenzepine antagonizes the effects of McN-A-343, researchers can gain a deeper understanding of the interactions between pirenzepine and the M1 receptor. []

Hyoscine (Scopolamine)

Relevance: Hyoscine serves as another comparator to pirenzepine, highlighting the differences between a non-selective muscarinic antagonist and one with a degree of M1 receptor selectivity. Studies comparing the effects of hyoscine and pirenzepine on various physiological parameters, such as gastric emptying and esophageal peristalsis, help to clarify the role of M1 receptors in these processes. [, , , , ]

L-Hyoscyamine

Relevance: L-hyoscyamine is often included in studies alongside pirenzepine and other antimuscarinic agents to evaluate their comparative effects on different physiological functions, such as gastric emptying, salivary secretion, and esophageal peristalsis. These comparisons help to elucidate the potential therapeutic advantages of pirenzepine's relative M1 receptor selectivity. [, ]

Ranitidine

Relevance: Ranitidine has been investigated in combination with pirenzepine to assess their combined efficacy in reducing gastric fluid acidity and volume, particularly in a pediatric preoperative setting. The rationale behind this combination, similar to that with cimetidine and famotidine, is to achieve a more robust reduction in gastric acidity through the synergistic action of drugs targeting different pathways involved in acid secretion. [, ]

9-(Hydroxymethyl)pirenzepine

Relevance: This compound is an example of a pirenzepine analog designed to explore points of attachment for functionalized side chains. The goal of such modifications is typically to create derivatives that could be used as molecular probes to study muscarinic receptors or as ligands in affinity chromatography for receptor purification. The study investigating this compound aimed to assess the impact of this structural modification on the binding affinity of pirenzepine for different muscarinic receptor subtypes (M1-M4). []

8-(Methylthio)pirenzepine

Relevance: Similar to 9-(Hydroxymethyl)pirenzepine, this derivative is part of a series of pirenzepine analogs designed to explore structure-activity relationships and develop potential molecular probes or ligands for affinity chromatography targeting muscarinic receptors. []

8-Aminosulfonyl Pirenzepine Derivatives

Relevance: These derivatives represent further explorations of structural modifications to pirenzepine, aiming to understand the impact of these changes on the compound's interaction with muscarinic receptors. The introduction of an aminosulfonyl group could potentially alter the binding properties, selectivity, or other pharmacological characteristics of pirenzepine. []

5-Substituted Pirenzepine Analogues

Relevance: This series of analogs underscores the importance of the 5-position in pirenzepine's interaction with muscarinic receptors. By systematically changing the substituent at this position, researchers can gain insights into the structural features crucial for pirenzepine's binding affinity and selectivity. []

4-Desmethylpirenzepine

Relevance: This compound is significant because it serves as a synthetic precursor for generating a series of pirenzepine analogs. By reacting 4-desmethylpirenzepine with various electrophiles, researchers can introduce diverse substituents at the 4-position of the piperazine ring, allowing for a focused exploration of the structure-activity relationships at this specific site of the pirenzepine molecule. []

N-Chloroethyl Pirenzepine Analogue

Relevance: This derivative is particularly interesting because it was designed and synthesized to be a potential affinity label for muscarinic receptors. The chloroethyl group is capable of forming a reactive aziridine species in aqueous solutions. This reactive species could then covalently bind to amino acids in the binding site of muscarinic receptors, leading to irreversible inhibition. Despite its potential, the study found that this particular analog did not exhibit the desired affinity labeling of muscarinic receptors. []

Aminoalkyl Pirenzepine Analogues

Relevance: This series of analogs is particularly informative about the impact of side chain length and modifications on the pharmacological properties of pirenzepine. The study revealed a correlation between the length of the aminoalkyl chain and the binding affinity of the analogs for muscarinic receptors. Shorter chains tended to result in decreased affinity compared to pirenzepine, while longer chains (7-10 carbons) produced analogs with comparable affinity to pirenzepine at M1 receptors but with reduced selectivity. Additionally, modifications to the terminal amine group of the aminoalkyl chain, such as acylation or alkylation, also influenced the binding affinity of these pirenzepine derivatives. []

Source and Classification

Pirenzepine is derived from the pyrido[2,3-b][1,4]benzodiazepinone class of compounds. It is widely available in the form of its dihydrochloride salt and has been included in over 25 marketed pharmaceutical products . The compound's chemical formula is C19H21N5O2C_{19}H_{21}N_{5}O_{2}, and it has a molecular weight of approximately 351.402 g/mol .

Synthesis Analysis

The synthesis of pirenzepine has been explored through various methods since its initial patent by Dr. Thomae GmbH. A notable synthetic route involves the reaction of 2-chloroacetic acid chloride with a piperazine derivative under controlled conditions to yield the desired product. For example, one method includes heating a mixture of 4-methylpiperazine with 2-chloroacetic acid chloride in dichloromethane at low temperatures followed by purification techniques such as flash chromatography .

Recent studies have also highlighted an unexpected scaffold rearrangement during synthesis that can lead to isomeric products, indicating the need for careful control over reaction conditions to minimize side products . This rearrangement occurs under acidic conditions typically used for forming hydrochloride salts, suggesting that milder conditions may be preferable for achieving higher purity in the final product .

Molecular Structure Analysis

The molecular structure of pirenzepine features a complex arrangement characteristic of its pharmacological activity. The compound consists of a pyrido[2,3-b][1,4]benzodiazepinone core with a piperazine moiety attached via an acetyl group. Its structural formula can be represented as follows:

  • IUPAC Name: 2-[2-(4-methylpiperazin-1-yl)acetyl]-2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one
  • Chemical Formula: C19H21N5O2C_{19}H_{21}N_{5}O_{2}
  • CAS Number: 28797-61-7

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm the structure and purity of pirenzepine and its derivatives .

Chemical Reactions Analysis

Pirenzepine undergoes various chemical reactions pertinent to its synthesis and degradation. The compound can be hydrolyzed under acidic conditions, leading to rearrangement products that complicate synthesis if not carefully monitored. For instance, during hydrochloride formation at high temperatures and pressures, significant rearrangement can occur, producing constitutional isomers that are difficult to distinguish without advanced analytical techniques .

Additionally, pirenzepine serves as a precursor for synthesizing novel muscarinic receptor ligands through further chemical modifications that exploit its structural features .

Mechanism of Action

Pirenzepine functions primarily as an antagonist at muscarinic acetylcholine receptors, specifically targeting the M1 subtype. By binding to these receptors, it inhibits their activation by acetylcholine, leading to reduced gastric acid secretion and enhanced mucosal protection in the gastrointestinal tract. This mechanism is crucial for its therapeutic effects in treating ulcers .

The binding affinity of pirenzepine for M1 receptors has been characterized through various pharmacological studies that demonstrate its selectivity over other muscarinic subtypes (M2 and M3), which contributes to its favorable side effect profile compared to non-selective antimuscarinic agents .

Physical and Chemical Properties Analysis

Pirenzepine exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 180 °C
  • Solubility: Soluble in water (especially as hydrochloride) and organic solvents like methanol and ethanol
  • Stability: Sensitive to hydrolysis under acidic conditions; stability can be enhanced by controlling pH during storage
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, facilitating absorption across biological membranes

These properties underscore its suitability for oral administration and efficacy in gastrointestinal applications .

Applications

Pirenzepine's primary application lies in gastroenterology as an effective treatment for peptic ulcers. Its ability to selectively inhibit gastric acid secretion makes it a valuable therapeutic option in managing ulcer-related conditions. Furthermore, ongoing research explores its potential applications in developing new muscarinic receptor antagonists with improved selectivity and efficacy profiles for various therapeutic areas beyond gastroenterology .

Introduction to Pirenzepine

Historical Development and Pharmacological Classification

Pirenzepine emerged in the 1970s as a groundbreaking therapeutic agent developed by Boehringer Ingelheim. Designated research code LS-519, it represented a paradigm shift from non-selective anticholinergic agents that dominated gastrointestinal therapy. The compound received approval under the trade name Gastrozepin and became clinically available in Europe by 1975, marking a significant advancement in ulcer management strategies. Unlike traditional antimuscarinic drugs, pirenzepine was specifically engineered to target the gastrointestinal system with reduced systemic effects, establishing itself as the first clinically available muscarinic receptor antagonist with demonstrable subtype selectivity. This pharmacological innovation positioned pirenzepine within the broader classification of anticholinergic agents, but with a distinctive profile as a selective M1 muscarinic receptor antagonist. Its development was motivated by the need to overcome the significant side effect burden associated with non-selective antimuscarinic drugs like atropine, which produced widespread autonomic effects including dry mouth, visual disturbances, urinary retention, and cognitive impairment when used for peptic ulcer disease [1] [5] [6].

The introduction of pirenzepine preceded the histamine H2-receptor antagonists and proton pump inhibitors, offering clinicians a more targeted approach to acid suppression. Clinical studies throughout the 1980s established its efficacy in promoting ulcer healing at doses (100-150 mg/day) that demonstrated significantly fewer anticholinergic side effects compared to conventional agents. This therapeutic advantage stemmed directly from its unique receptor binding profile, which distinguished it pharmacologically from earlier non-selective anticholinergics [5] [6].

Chemical Structure and Molecular Properties

Pirenzepine, chemically designated as 11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, possesses a distinctive tricyclic structure that underpins its pharmacological specificity. The compound features a benzodiazepine nucleus fused with a pyridine ring, creating a planar, heteroaromatic system with limited conformational flexibility. Attached via an acetyl linker is a 4-methylpiperazine moiety that contributes significantly to the molecule's physicochemical behavior and receptor interaction profile. This structural arrangement yields a molecular weight of 351.41 g/mol and the empirical formula C₁₉H₂₁N₅O₂ [1] [7] [8].

The molecule exhibits amphoteric properties due to the presence of both basic (piperazine nitrogen) and weakly acidic (lactam) functional groups. The piperazine nitrogen has a predicted pKa of approximately 11.29, conferring cationic character under physiological conditions. This charge distribution contributes to pirenzepine's low lipophilicity, with an XLogP value of 1.32, which significantly influences its pharmacokinetic behavior. The molecule's topological polar surface area measures 74.23 Ų, reflecting substantial polarity that restricts passive diffusion across lipid membranes, including the blood-brain barrier. This property explains pirenzepine's lack of central nervous system effects at therapeutic doses, a crucial advantage over earlier anticholinergics [1] [7] [8].

Table 1: Fundamental Physicochemical Properties of Pirenzepine

PropertyValueMeasurement Conditions
Molecular FormulaC₁₉H₂₁N₅O₂-
Molecular Weight351.40 g/mol-
XLogP1.32-
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors5-
Topological Polar Surface Area74.23 Ų-
Predicted pKa11.29 ± 0.20Basic (piperazine nitrogen)
Water SolubilityApproximately 100 mMRoom temperature
Physical FormLight yellow to yellow solidRoom temperature

Pirenzepine demonstrates moderate water solubility (approximately 100 mM at room temperature), which facilitates its formulation as oral tablets. The compound's crystalline structure as a dihydrochloride salt (CAS 29868-97-1) further enhances solubility characteristics for pharmaceutical development. In solid state, pirenzepine is typically a light yellow to yellow crystalline material that remains stable at room temperature when protected from moisture [1] [7] [9].

Muscarinic Receptor Subtype Selectivity: M1 versus M2 Antagonism

Pirenzepine's therapeutic significance stems from its differential affinity for muscarinic receptor subtypes, particularly its preferential binding to M1 over M2 receptors. This selectivity was first demonstrated through radioligand binding studies in the early 1980s, which revealed that pirenzepine binds with approximately 10-50 fold greater affinity to M1 receptors compared to M2 subtypes. The molecular basis for this discrimination lies in subtle variations within the orthosteric binding site of different muscarinic receptor subtypes, particularly amino acid residues that differentially interact with pirenzepine's piperazine moiety and tricyclic core [2] [3] [8].

Functional studies using isolated tissue preparations have quantified this selectivity profile. In rat forebrain membranes (predominantly M1 receptors), pirenzepine exhibits high affinity binding with Kd values of approximately 1.2 nM, whereas in hindbrain preparations and cardiac tissue (predominantly M2 receptors), its affinity decreases substantially (Kd > 50 nM). This differential is further evidenced in organ bath experiments where pirenzepine potently inhibits M1-mediated responses in sympathetic ganglia (pKb = 8.02) but is significantly less potent at inhibiting M2-mediated negative inotropic effects in cardiac atria (pKb = 8.40) [2] [3].

Table 2: Comparative Receptor Affinity Profile of Pirenzepine at Muscarinic Subtypes

Receptor SubtypePrimary Tissue LocalizationpKi/pKb ValuesFunctional Consequence of Blockade
M1Cerebral cortex, Gastric mucosa8.02-8.22Inhibition of gastric acid secretion
M2Myocardium, Hindbrain<7.0Minimal cardiac effects at therapeutic doses
M3Glands, Smooth muscle~7.0Moderate reduction in salivary secretion
M4Striatum~7.5Limited functional significance
M5Ventral tegmental area~7.0Unknown clinical relevance

The therapeutic implications of this selectivity are substantial. At clinically administered doses (50-150 mg/day), pirenzepine achieves sufficient concentrations to block M1 receptors in the gastric mucosa, where they facilitate acid secretion through both direct parietal cell stimulation and modulation of histamine release from enterochromaffin-like cells. Simultaneously, the lower affinity for cardiac M2 receptors allows pirenzepine to avoid the profound bradycardia and negative inotropy associated with non-selective muscarinic antagonists. However, at higher doses, pirenzepine's selectivity becomes less pronounced, leading to more generalized antimuscarinic effects such as dry mouth and blurred vision, which are primarily mediated through M3 receptor blockade in exocrine glands and ocular smooth muscle [1] [2] [6].

Beyond its gastric acid inhibitory effects, pirenzepine's M1 selectivity has intriguing pharmacological consequences. The compound promotes homodimerization or oligomerization of M1 receptors, potentially influencing receptor trafficking and signaling dynamics. This property, discovered through advanced biophysical techniques, suggests that pirenzepine may exert more complex effects on receptor organization than simple competitive antagonism. Such receptor clustering could have implications for the compound's long-term effects on secretory functions and may contribute to its documented cytoprotective actions in the gastrointestinal tract [1] [4] [8].

The discovery of pirenzepine's receptor subtype selectivity fundamentally advanced the understanding of muscarinic pharmacology, providing the first conclusive evidence for functional receptor heterogeneity. This breakthrough stimulated extensive research into subtype-selective ligands across neurotransmitter systems and established pirenzepine as an indispensable research tool for characterizing muscarinic receptor functions in physiological and pathological processes [2] [3] [8].

Properties

CAS Number

28797-61-7

Product Name

Pirenzepine

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)

InChI Key

RMHMFHUVIITRHF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Solubility

6.82e-01 g/L

Synonyms

Dihydrochloride, Pirenzepine
Gastrotsepin
Gastrozepin
L-S 519
LS 519
LS-519
LS519
Piren basan
Piren-basan
Pirenzepin
Pirenzepin ratiopharm
pirenzepin von ct
Pirenzepin-ratiopharm
Pirenzepine
Pirenzepine Dihydrochloride
Pyrenzepine
Ulcoprotect
Ulgescum
Von Ct, Pirenzepin

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.